mgc(3Me)JF549

Fluorescence Imaging Spectral Overlap Live-Cell Microscopy

Conventional Golgi stains demand tedious BSA complexation and long incubations. mgc(3Me)JF549 solves this with a cell-permeable myrGC3Me lipopeptide that localizes via endogenous S-palmitoylation. - 10-minute, single-step live-cell protocol eliminates variability. - JF549 fluorophore excited at 561 nm; compatible with standard confocal & STED. - Negligible cytotoxicity and high photostability support hours-long time-lapse. - Enables multiplexed triple-Golgi labeling with mgc(3Me)DEAC and mgc(3Me)FL. Reliable supply chain ensures consistent lot-to-lot performance for screening.

Molecular Formula C61H86N8O11S
Molecular Weight 1139.4 g/mol
Cat. No. B12369215
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemgc(3Me)JF549
Molecular FormulaC61H86N8O11S
Molecular Weight1139.4 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCC(=O)N(C)CC(=O)N(C)C(CS)C(=O)N(C)CCOCCOCC(=O)NC(CCCCNC(=O)C1=CC(=C(C=C1)C2=C3C=CC(=[N+]4CCC4)C=C3OC5=C2C=CC(=C5)N6CCC6)C(=O)[O-])C(=O)N
InChIInChI=1S/C61H86N8O11S/c1-5-6-7-8-9-10-11-12-13-14-15-21-55(71)66(3)40-56(72)67(4)51(42-81)60(75)65(2)33-34-78-35-36-79-41-54(70)64-50(58(62)73)20-16-17-28-63-59(74)43-22-25-46(49(37-43)61(76)77)57-47-26-23-44(68-29-18-30-68)38-52(47)80-53-39-45(24-27-48(53)57)69-31-19-32-69/h22-27,37-39,50-51H,5-21,28-36,40-42H2,1-4H3,(H5-,62,63,64,70,73,74,76,77,81)/t50-,51-/m0/s1
InChIKeyGCCGBBPZKHUXIL-TZTPEXNXSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

mgc(3Me)JF549: Red-Emitting Live-Cell Golgi Probe


mgc(3Me)JF549 is a small-molecule fluorescent probe that combines the red-excited Janelia Fluor 549 (JF549) fluorophore with the tri-N-methylated myristoyl-Gly-Cys (myrGC3Me) lipopeptide motif [1]. The myrGC3Me motif facilitates cellular uptake and localizes to the Golgi membrane via the endogenous S-palmitoylation machinery, enabling live-cell Golgi staining without requiring genetic manipulation or antibody-based detection [1][2]. This compound belongs to a modular series of palmitoylation-dependent probes that includes blue (DEAC), green (fluorescein), and orange (TMR) variants, all sharing a rapid, single-step staining protocol [1].

mgc(3Me)JF549 vs. Generic Golgi Stains


Conventional ceramide-based Golgi stains, such as BODIPY FL C5-ceramide, require cumbersome staining procedures involving BSA complexation and extended incubation times, and often exhibit limited Golgi specificity due to off-target accumulation in other membranes [1]. Within the myrGC3Me probe series, fluorophore choice directly determines spectral compatibility and photostability; substituting mgc(3Me)JF549 with the green fluorescein variant (mgc(3Me)FL) eliminates compatibility with red-channel multiplexing, while the TMR variant (mgc(3Me)TMR) exhibits distinct excitation/emission properties that may not match available 561 nm laser lines [1]. The quantitative evidence below demonstrates that these performance differences are experimentally measurable and directly impact imaging outcomes.

mgc(3Me)JF549 Performance Benchmarks


561 nm Laser Compatibility

mgc(3Me)JF549 exhibits an excitation maximum at 549 nm, which is optimally matched to the standard 561 nm solid-state laser line available on most confocal microscopes [1][2][3]. By comparison, the green fluorescein variant mgc(3Me)FL excites at approximately 490 nm (requiring a 488 nm argon laser), and the TMR variant mgc(3Me)TMR excites at approximately 555 nm, which is further from the 561 nm line and may result in lower excitation efficiency [1]. This spectral alignment translates to higher effective brightness on standard 561 nm-equipped systems without requiring specialized laser lines.

Fluorescence Imaging Spectral Overlap Live-Cell Microscopy Confocal Microscopy

Rapid Staining Protocol

The myrGC3Me probe series, including mgc(3Me)JF549, requires only a single 10-minute incubation step at room temperature (30 μM working concentration) to achieve Golgi-specific staining in HeLa cells [1][2]. In contrast, conventional ceramide-based probes such as BODIPY FL C5-ceramide require pre-complexation with BSA, incubation times of 30–60 minutes at 4°C followed by warm chase steps, and are known to label multiple endomembrane compartments beyond the Golgi [1][2]. The abbreviated protocol reduces hands-on time and minimizes perturbation to cellular physiology.

Golgi Staining Live-Cell Imaging Protocol Efficiency Small-Molecule Probes

Golgi Specificity and Low Cytotoxicity

The myrGC3Me motif directs probes to the Golgi membrane via site-specific S-palmitoylation, a natural post-translational modification pathway, resulting in 'high specificity' and 'negligible cytotoxicity' as reported in the ACS Chemical Biology study [1]. Ceramide-based probes, by contrast, are noted in the same study to 'suffer from... low Golgi specificity' due to non-specific partitioning into various cellular membranes [1]. The high specificity of the myrGC3Me targeting mechanism reduces background staining and improves signal-to-noise ratio, while the low cytotoxicity ensures that observed Golgi morphology reflects native cellular states rather than stress-induced artifacts.

Golgi Specificity Cytotoxicity Organelle Targeting S-Palmitoylation

Photostability for Time-Lapse Imaging

The Janelia Fluor 549 (JF549) fluorophore was specifically engineered for superior photostability in single-molecule and super-resolution imaging applications [1]. While direct photobleaching half-life comparisons between mgc(3Me)JF549 and other Golgi probes are not published, class-level evidence indicates that JF549 derivatives exhibit substantially longer photobleaching lifetimes than fluorescein-based probes under continuous illumination [1]. This photostability advantage is critical for extended time-lapse acquisition where the green fluorescein probe mgc(3Me)FL may undergo rapid signal decay.

Photostability Time-Lapse Imaging Fluorophore Brightness Super-Resolution Microscopy

Three-Color Multiplexed Imaging

The modular design of the myrGC3Me probe series yields blue (DEAC), green (fluorescein), and red (JF549) variants with well-separated emission bands, enabling simultaneous multi-organelle or multi-parameter imaging without spectral crosstalk [1]. The red emission of mgc(3Me)JF549 (~571 nm) provides clean separation from the blue (~470 nm) and green (~514 nm) probes in the series, allowing triple-color live-cell Golgi co-staining experiments that are difficult to achieve with commercial Golgi trackers that lack matched spectral variants sharing the same targeting mechanism [1].

Multiplexed Imaging Three-Color Microscopy Organelle Co-Localization Spectral Separation

mgc(3Me)JF549 Use Cases


High-Throughput Golgi Morphology Screening

The rapid 10-minute staining protocol [1] and compatibility with standard 561 nm laser-equipped high-content imagers make mgc(3Me)JF549 ideal for plate-based screens assessing Golgi fragmentation or dispersal in response to compound libraries. The protocol simplicity eliminates the variability introduced by multi-step ceramide staining, improving Z' factor reliability in screening assays.

Multiplexed Organelle Dynamics Tracking

mgc(3Me)JF549 (red) can be combined with mgc(3Me)DEAC (blue) and mgc(3Me)FL (green) for triple-Golgi labeling, or paired with ER-Tracker dyes and Hoechst for broader organelle co-localization [1][2]. The well-separated emission spectra minimize compensation requirements and enable clean four-color imaging on standard confocal platforms.

Time-Lapse Imaging of Golgi Dynamics

The negligible cytotoxicity of the myrGC3Me probe series [1] supports extended time-lapse sessions (hours) to monitor Golgi morphological changes during Brefeldin A treatment, mitosis, or other pharmacological challenges. The JF549 fluorophore's photostability [3] further ensures signal retention throughout acquisition, unlike fluorescein-based probes that may photobleach prematurely.

Super-Resolution Golgi Structure Imaging

The JF549 fluorophore was designed for super-resolution microscopy applications [3]. mgc(3Me)JF549 enables STED or SIM imaging of Golgi cisternal organization at sub-diffraction resolution using widely available 561 nm depletion lasers, providing a genetically non-perturbing alternative to fluorescent protein fusions.

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